molecular formula C19H23N3O B6112749 4-[N-(4-benzyl-1-piperazinyl)ethanimidoyl]phenol

4-[N-(4-benzyl-1-piperazinyl)ethanimidoyl]phenol

Cat. No. B6112749
M. Wt: 309.4 g/mol
InChI Key: KZZOSYSRCJFDSA-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[N-(4-benzyl-1-piperazinyl)ethanimidoyl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the phenol family of compounds and is commonly referred to as BPEI.

Mechanism of Action

The mechanism of action of 4-[N-(4-benzyl-1-piperazinyl)ethanimidoyl]phenol is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways and receptors in the body. It has been shown to interact with serotonin receptors, adrenergic receptors, and dopamine receptors, among others.
Biochemical and Physiological Effects:
Studies have demonstrated that 4-[N-(4-benzyl-1-piperazinyl)ethanimidoyl]phenol exhibits a wide range of biochemical and physiological effects. It has been found to modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and noradrenaline. Additionally, it has been shown to inhibit the growth of cancer cells and to possess antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[N-(4-benzyl-1-piperazinyl)ethanimidoyl]phenol in lab experiments is its broad range of potential therapeutic applications. Additionally, it has been shown to possess relatively low toxicity, making it a safer alternative to some other compounds. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 4-[N-(4-benzyl-1-piperazinyl)ethanimidoyl]phenol. One possible area of investigation is the development of more effective synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify new therapeutic applications. Finally, studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 4-[N-(4-benzyl-1-piperazinyl)ethanimidoyl]phenol is a chemical compound that has shown promise in scientific research for its potential therapeutic properties. It has been found to possess antibacterial, antifungal, antiviral, and anticancer activities, as well as antidepressant, anxiolytic, and neuroprotective properties. While there are some limitations to using this compound in lab experiments, its broad range of potential applications makes it an exciting area of research for the future.

Synthesis Methods

The synthesis method of 4-[N-(4-benzyl-1-piperazinyl)ethanimidoyl]phenol involves the reaction of 4-hydroxybenzaldehyde and N-benzylpiperazine in the presence of a base and a solvent. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product.

Scientific Research Applications

4-[N-(4-benzyl-1-piperazinyl)ethanimidoyl]phenol has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer activities. Additionally, it has been found to possess antidepressant, anxiolytic, and neuroprotective properties.

properties

IUPAC Name

4-[(Z)-N-(4-benzylpiperazin-1-yl)-C-methylcarbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-16(18-7-9-19(23)10-8-18)20-22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10,23H,11-15H2,1H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZOSYSRCJFDSA-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=CC=C2)/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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